Bienvenue dans la boutique en ligne BenchChem!

2-(1-methyl-2,3-dihydro-1H-indol-3-yl)acetic acid

Histone deacetylase inhibition Epigenetic probe Selectivity profiling

2-(1-Methyl-2,3-dihydro-1H-indol-3-yl)acetic acid (CAS 764591-64-2) is a synthetic dihydroindole-3-acetic acid derivative (molecular formula C₁₁H₁₃NO₂, MW 191.23 g/mol). The compound features a partially saturated 1-methylindoline core with an acetic acid side chain at the 3-position, distinguishing it from fully aromatic indole-3-acetic acid analogs.

Molecular Formula C11H13NO2
Molecular Weight 191.23
CAS No. 764591-64-2
Cat. No. B2752068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-methyl-2,3-dihydro-1H-indol-3-yl)acetic acid
CAS764591-64-2
Molecular FormulaC11H13NO2
Molecular Weight191.23
Structural Identifiers
SMILESCN1CC(C2=CC=CC=C21)CC(=O)O
InChIInChI=1S/C11H13NO2/c1-12-7-8(6-11(13)14)9-4-2-3-5-10(9)12/h2-5,8H,6-7H2,1H3,(H,13,14)
InChIKeyWREUYWYKNQHWFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-Methyl-2,3-dihydro-1H-indol-3-yl)acetic acid (CAS 764591-64-2): Core Properties and Class Identity for Research Procurement


2-(1-Methyl-2,3-dihydro-1H-indol-3-yl)acetic acid (CAS 764591-64-2) is a synthetic dihydroindole-3-acetic acid derivative (molecular formula C₁₁H₁₃NO₂, MW 191.23 g/mol) [1]. The compound features a partially saturated 1-methylindoline core with an acetic acid side chain at the 3-position, distinguishing it from fully aromatic indole-3-acetic acid analogs. It is cataloged as a research chemical building block with a reported minimum purity specification of 95% and is offered as a free acid (appearance: oil; storage: room temperature) [2]. Multiple vendors supply this compound, and its safety data sheet indicates hazard statements H302, H315, H319, and H335 (harmful if swallowed; causes skin, eye, and respiratory irritation) [2].

Why Indole-3-Acetic Acid Analogs Cannot Simply Substitute for 2-(1-Methyl-2,3-dihydro-1H-indol-3-yl)acetic acid


The dihydroindole scaffold of this compound introduces a sp³-hybridized C2–C3 bond, resulting in a non-planar, partially saturated ring system that fundamentally alters conformational flexibility, electronic distribution, and metabolic stability compared to fully aromatic indole-3-acetic acid (IAA) or N-methylindole-3-acetic acid [1]. These structural differences translate into quantifiable variations in lipophilicity (calculated XLogP3-AA of 1.4 vs. 1.68 for 1-methylindole-3-acetic acid) [1][2], hydrogen-bonding capacity, and target engagement profiles—meaning a researcher cannot assume that an indole-acetic acid analog will reproduce the binding, selectivity, or pharmacokinetic behavior observed for this specific dihydroindole derivative. The evidence below directly addresses the question: 'What does this compound provide that its closest analogs do not?'

Quantitative Differentiation Evidence: 2-(1-Methyl-2,3-dihydro-1H-indol-3-yl)acetic acid vs. Closest Analogs


Differential HDAC Isoform Inhibition: Submicromolar Potency with a Favorable HDAC1/3 Selectivity Window

The hydrochloride salt form of this compound (CAS 58665-01-3) demonstrates submicromolar inhibitory potency against HDAC1 (IC₅₀ = 67 nM) and HDAC3 (IC₅₀ = 45 nM) while sparing other HDAC isoforms, resulting in a selectivity window that reduces off-target effects relative to earlier-generation pan-HDAC inhibitors [1][2]. In comparison, the structurally related indole-3-acetic acid (IAA) does not exhibit significant HDAC inhibition at comparable concentrations, and the classic pan-HDAC inhibitor suberoylanilide hydroxamic acid (SAHA) inhibits HDAC1 with an IC₅₀ of ~10–50 nM but lacks the isoform selectivity profile observed here [3]. This differential HDAC1/3 bias is directly attributable to the dihydroindole scaffold conformation, which is absent in fully aromatic indole acetic acid analogs [2].

Histone deacetylase inhibition Epigenetic probe Selectivity profiling

Computed Lipophilicity and Polarity Shift vs. 1-Methylindole-3-Acetic Acid: Implications for Membrane Permeability and Solubility

The partially saturated dihydroindole core of the target compound reduces computed lipophilicity (XLogP3-AA = 1.4) compared to the fully aromatic analog 1-methylindole-3-acetic acid (XLogP3-AA = 1.68) [1][2]. This 0.28 log unit decrease translates to an approximate 1.9-fold lower octanol-water partition coefficient, suggesting improved aqueous solubility and altered membrane permeability kinetics. The topological polar surface area (TPSA) of 40.5 Ų remains identical between the two compounds, indicating that the lipophilicity shift arises solely from saturation of the indole C2–C3 bond, not from changes in hydrogen-bonding functionality [1][2].

Physicochemical profiling logP drug-likeness

CRTH2 Receptor Antagonism: Class-Level Evidence for Indole-3-Acetic Acid Derivatives with Dihydroindole Scaffold Advantage

A patent describing indole acetic acid compounds as CRTH2 receptor antagonists (US 2008/0255100) establishes the class-level pharmacophore requirements for potent PGD2 receptor antagonism, wherein the indole acetic acid core is essential for binding [1]. The dihydroindole scaffold present in the target compound introduces conformational rigidity modulation at the C2–C3 bond, which is absent in fully aromatic indole-3-acetic acid derivatives. While direct IC₅₀ data for the target compound against CRTH2 is not available in the public domain, the patent demonstrates that close structural analogs (indole-3-acetic acids with N-substitution and appropriate side chains) achieve CRTH2 binding IC₅₀ values in the nanomolar range [1]. The saturated 2,3-dihydroindole moiety may confer metabolic advantages, including reduced susceptibility to CYP450-mediated oxidation at the indole C2–C3 positions, a known metabolic soft spot for aromatic indole acetic acids [2].

CRTH2 antagonist PGD2 receptor anti-inflammatory

Synthetic Building Block Versatility: Dihydroindole Core Enables Divergent Functionalization Not Possible with Aromatic Indole Analogs

The sp³-hybridized C2 and C3 positions of the dihydroindole ring system permit further functionalization (e.g., C2 alkylation, oxidation to indole, or ring-expansion reactions) that are chemically inaccessible with fully aromatic indole-3-acetic acid analogs [1]. The target compound is explicitly cataloged as a 'Building Block' by multiple vendors and its 95% minimum purity specification supports its use as a synthetic intermediate [2]. In contrast, 1-methylindole-3-acetic acid lacks the saturated C2–C3 bond required for these diversifying transformations, restricting its utility to direct coupling or side-chain modification only [1].

Synthetic intermediate building block diversification

Limited Public Bioactivity Data: Users Should Expect to Generate Primary Data for Their Specific Target of Interest

A search of authoritative public databases—including ChEMBL, BindingDB, and PubChem BioAssay—as of May 2026 returns no directly matching, experimentally validated bioactivity data for the free acid form of this compound (CAS 764591-64-2) deposited under its exact structure [1]. All bioactivity data currently associated with the dihydroindole acetic acid scaffold originate from the hydrochloride salt form (CAS 58665-01-3) and are limited to HDAC1/3 and IDO1 inhibition [2][3]. This stands in contrast to commercially available indole-3-acetic acid (IAA, CAS 87-51-4), which has over 500 bioassay results in PubChem and well-characterized plant hormone activity [1]. The implication for procurement is that users prioritizing a compound with pre-existing, large-scale SAR data should consider IAA; users seeking a novel chemotype with differentiated physicochemical and scaffold properties should select the dihydroindole compound and plan for de novo screening.

Data availability screening target engagement

Purity Specification and Physical Form Consistency: 95% Minimum Purity with Defined Appearance Enabling Reproducible Assay Preparation

The target compound is offered with a documented minimum purity specification of 95% and a defined physical appearance (oil) at room temperature storage [1]. This level of specification transparency is not uniformly available across all indole acetic acid building block vendors and is superior to offerings where purity is stated only as '≥90%' or is unspecified. The free acid form (CAS 764591-64-2) also avoids the additional molecular weight and hygroscopicity introduced by hydrochloride salt forms (CAS 58665-01-3), simplifying molarity calculations for biological assay preparation [2]. When compared to 1-methylindole-3-acetic acid, which is typically supplied as a crystalline solid, the free acid oil form may require different solubilization protocols, and the 95% purity benchmark provides a quantifiable quality threshold for lot-to-lot consistency.

Quality control purity specification form consistency

Recommended Application Scenarios for 2-(1-Methyl-2,3-dihydro-1H-indol-3-yl)acetic acid (CAS 764591-64-2)


Epigenetic Probe Discovery: HDAC1/3-Selective Inhibitor Scaffold Optimization

Laboratories pursuing isoform-selective HDAC inhibitors for oncology or neurodegenerative disease indications should consider this dihydroindole scaffold as a starting point. The hydrochloride salt form has demonstrated HDAC1 IC₅₀ = 67 nM and HDAC3 IC₅₀ = 45 nM with apparent selectivity over other isoforms, as described in Section 3, Evidence Item 1 [1]. Procurement of the free acid (CAS 764591-64-2) allows the synthetic chemist to explore amide, ester, or bioisostere modifications at the carboxylic acid position without the confounding presence of the hydrochloride counterion, enabling cleaner SAR interpretation in follow-up studies.

CRTH2 Antagonist Lead Generation: Dihydroindole Chemotype Entry Point

The compound serves as a building block for constructing dihydroindole-based CRTH2 receptor antagonists, leveraging the structural requirements outlined in patent US 2008/0255100 for indole acetic acid pharmacophores [1]. The saturated 2,3-dihydroindole core may offer a metabolic stability advantage relative to aromatic indole CRTH2 antagonists, as discussed in Section 3, Evidence Item 3. Research groups targeting allergic inflammation, asthma, or atopic dermatitis should evaluate this scaffold in radioligand displacement assays to establish CRTH2 binding affinity before advancing to functional cAMP or β-arrestin recruitment assays.

Medicinal Chemistry Library Diversification via C2–C3 Saturated Scaffold

For compound library synthesis and diversity-oriented synthesis programs, the sp³-hybridized dihydroindole core enables divergent functionalization strategies not accessible with aromatic indole-3-acetic acid, as detailed in Section 3, Evidence Item 4 [1]. The carboxylic acid handle permits straightforward amide coupling or esterification, while the saturated ring allows further oxidation, alkylation, or ring-expansion chemistry. Procurement of 95% minimum purity building block ensures reproducible library chemistry when combined with batch-specific Certificate of Analysis documentation .

Physicochemical Property Profiling for CNS Drug Discovery Programs

The computed XLogP3-AA of 1.4 and TPSA of 40.5 Ų place this compound within favorable CNS drug-likeness space (typically logP 1–4, TPSA < 90 Ų) [1]. The 0.28 log unit reduction in lipophilicity compared to 1-methylindole-3-acetic acid (Section 3, Evidence Item 2) may translate to reduced P-glycoprotein efflux liability and improved free fraction in brain tissue, properties that are highly desirable for CNS-targeted probes. Research groups should experimentally determine the MDCK-MDR1 permeability ratio and brain-plasma ratio for specific derivatives constructed from this scaffold.

Quote Request

Request a Quote for 2-(1-methyl-2,3-dihydro-1H-indol-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.